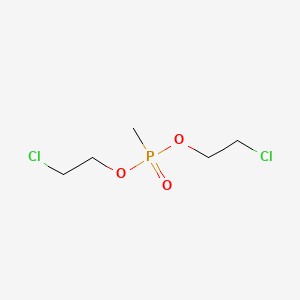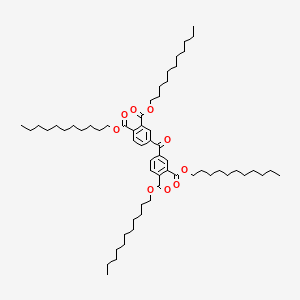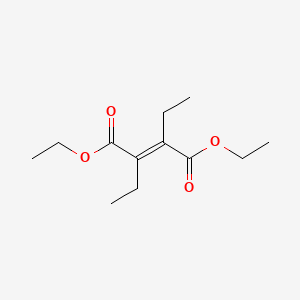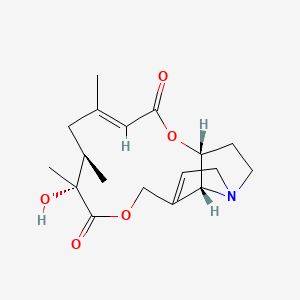
Tribromosilane
Übersicht
Beschreibung
Tribromosilane: is a chemical compound with the formula HBr₃Si This compound . This compound is notable for its use in the semiconductor industry, particularly in the production of ultrapure silicon. At high temperatures, silane, tribromo- decomposes to produce silicon, making it an alternative to purified trichlorosilane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tribromosilane can be prepared by heating crystalline silicon with gaseous hydrogen bromide at high temperatures . The reaction is as follows:
Si (s) + 3 HBr (g) → HSiBr₃ (g)
Industrial Production Methods: In industrial settings, the Schumacher Process is used for silicon deposition. This process utilizes silane, tribromo- gas to produce polysilicon. The Schumacher Process offers several cost and safety advantages over the Siemens Process, which is traditionally used to make polysilicon .
Analyse Chemischer Reaktionen
Types of Reactions: Tribromosilane undergoes various types of chemical reactions, including:
Decomposition: At high temperatures, it decomposes to produce silicon.
Combustion: It spontaneously combusts when exposed to air.
Common Reagents and Conditions:
Hydrogen Bromide: Used in the preparation of silane, tribromo-.
High Temperature: Required for the decomposition and preparation reactions.
Major Products Formed:
Silicon: Produced from the decomposition of silane, tribromo-.
Hydrogen Bromide: Reacts with silicon to form silane, tribromo-.
Wissenschaftliche Forschungsanwendungen
Tribromosilane has several scientific research applications, including:
Semiconductor Industry: Used in the production of ultrapure silicon for semiconductor devices.
Polysilicon Production: Utilized in the Schumacher Process for silicon deposition.
Surface Modification: Silane coupling agents, including silane, tribromo-, are used to modify surfaces for improved adhesion and compatibility with polymers.
Wirkmechanismus
The mechanism of action of silane, tribromo- involves its decomposition at high temperatures to produce silicon. This process is crucial in the semiconductor industry for the production of ultrapure silicon. The molecular targets and pathways involved include the reaction of hydrogen bromide with silicon to form silane, tribromo-, and its subsequent decomposition to silicon .
Vergleich Mit ähnlichen Verbindungen
Trichlorosilane: Another compound used in the production of ultrapure silicon.
Tetrachlorosilane: Used in the production of silicon and silicon-based compounds.
Trimethylsilyl Compounds: Used as reducing agents and in various organic synthesis reactions.
Uniqueness of Tribromosilane: this compound is unique due to its specific use in the Schumacher Process for polysilicon production, offering cost and safety advantages over other methods .
Eigenschaften
InChI |
InChI=1S/Br3Si/c1-4(2)3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZLPQTJDWPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160668, DTXSID90956688 | |
| Record name | Tribromosilyl radical | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromosilyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-57-3, 13842-48-3, 352470-86-1 | |
| Record name | Tribromosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, tribromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tribromosilyl radical | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromosilyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tribromosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBROMOSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5DT3G5DA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Chlorophenyl)methoxy]ethanamine](/img/structure/B1609276.png)






![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B1609286.png)




